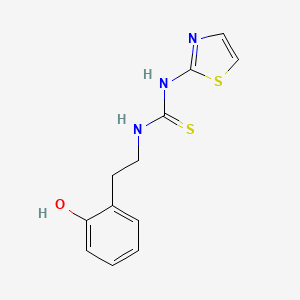
Thiourea, N-(2-(2-hydroxyphenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-310 is a heat-resistant modified unsaturated polyester molding compound. It is known for its excellent mechanical, physical, and electrical properties, making it suitable for various industrial applications, particularly in the field of electrical and electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of PT-310 involves the modification of unsaturated polyester resins. The process typically includes the following steps:
Polymerization: Unsaturated polyester resins are synthesized through the polymerization of unsaturated dicarboxylic acids (such as maleic anhydride) with diols (such as ethylene glycol).
Modification: The unsaturated polyester is then modified with heat-resistant additives to enhance its thermal stability. This modification can involve the incorporation of various fillers and stabilizers.
Molding: The modified polyester resin is then molded into the desired shape using techniques such as compression molding or injection molding.
Industrial Production Methods
In industrial settings, PT-310 is produced on a large scale using automated processes. The production involves:
Mixing: The raw materials, including unsaturated polyester resin, fillers, and stabilizers, are mixed in precise proportions.
Polymerization: The mixture is subjected to controlled polymerization conditions to form the modified polyester resin.
Molding: The resin is then molded into various shapes and sizes using high-pressure molding techniques.
Analyse Chemischer Reaktionen
Types of Reactions
PT-310 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to high temperatures or oxidative environments.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of the compound.
Substitution: PT-310 can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate. These reactions typically occur at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and they can occur under various temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction can result in the formation of alcohols or alkanes.
Substitution: Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
PT-310 has a wide range of scientific research applications, including:
Chemistry: In chemistry, PT-310 is used as a precursor for the synthesis of various advanced materials. Its heat-resistant properties make it suitable for high-temperature reactions.
Biology: In biological research, PT-310 is used in the development of biosensors and other analytical devices due to its excellent electrical properties.
Medicine: PT-310 is explored for use in medical devices and implants, where its biocompatibility and stability are crucial.
Industry: In the industrial sector, PT-310 is widely used in the production of electrical components, automotive parts, and other high-performance materials
Wirkmechanismus
The mechanism of action of PT-310 involves its interaction with various molecular targets and pathways:
Thermal Stability: The heat-resistant additives in PT-310 enhance its thermal stability by preventing degradation at high temperatures.
Electrical Properties: The compound’s excellent electrical properties are attributed to its stable polymer matrix, which allows for efficient electron transport.
Mechanical Strength: The incorporation of fillers and stabilizers enhances the mechanical strength of PT-310, making it suitable for demanding applications
Vergleich Mit ähnlichen Verbindungen
PT-310 can be compared with other similar compounds, such as:
PT-610: A tracking-resistant modified polyester molding compound with similar applications but enhanced tracking resistance.
MU-100: A melamine-modified polyester molding compound known for its improved mechanical properties.
UP-100: A dry-type unsaturated polyester molding compound with different thermal and mechanical characteristics.
Uniqueness
PT-310 stands out due to its unique combination of heat resistance, mechanical strength, and electrical properties. Its versatility makes it suitable for a wide range of applications, from household appliances to military-grade electrical connectors .
Eigenschaften
CAS-Nummer |
172505-79-2 |
|---|---|
Molekularformel |
C12H13N3OS2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-[2-(2-hydroxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3OS2/c16-10-4-2-1-3-9(10)5-6-13-11(17)15-12-14-7-8-18-12/h1-4,7-8,16H,5-6H2,(H2,13,14,15,17) |
InChI-Schlüssel |
PRHAOTURKTZAEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)O |
Andere CAS-Nummern |
172505-79-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



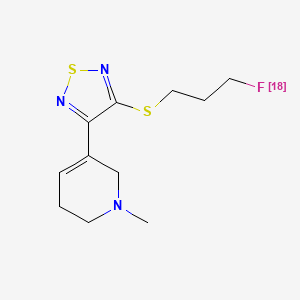
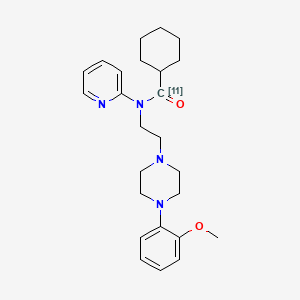
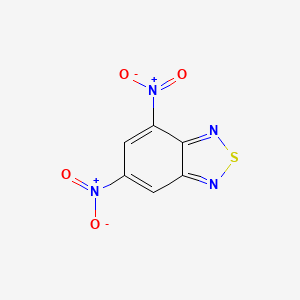
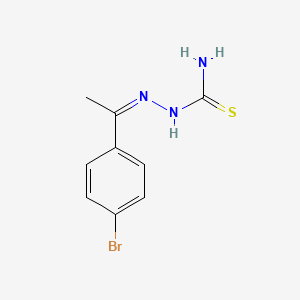
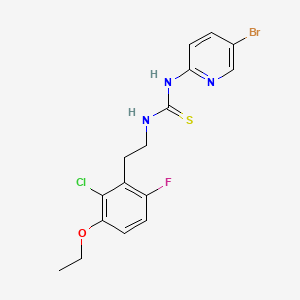
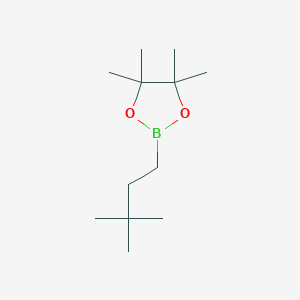
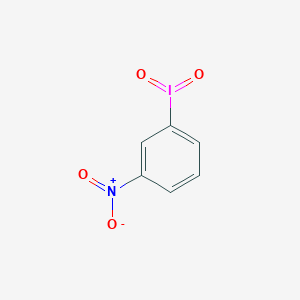
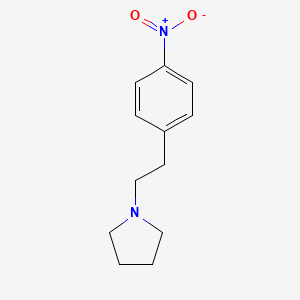
![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
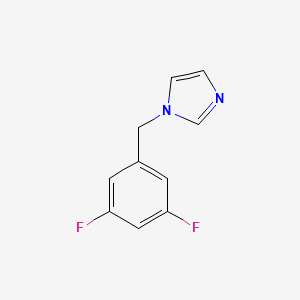
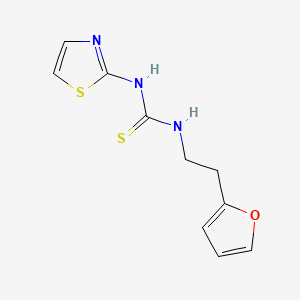
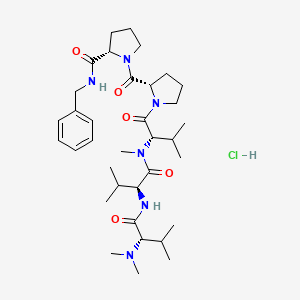
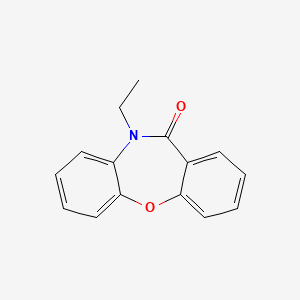
![2-Morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)